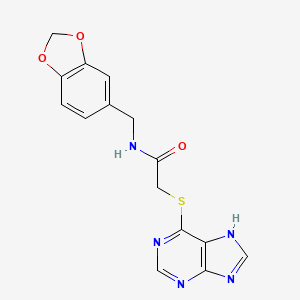

N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety (1,3-benzodioxol-5-ylmethyl group) linked via a methylene bridge to a purine-sulfanylacetamide core. The benzodioxole group is a fused aromatic ring system with two oxygen atoms, which often enhances metabolic stability and bioavailability in drug design .

Properties

Molecular Formula |

C15H13N5O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C15H13N5O3S/c21-12(5-24-15-13-14(18-6-17-13)19-7-20-15)16-4-9-1-2-10-11(3-9)23-8-22-10/h1-3,6-7H,4-5,8H2,(H,16,21)(H,17,18,19,20) |

InChI Key |

JEBDEEYAAYKJKB-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3NC=N4 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide (CAS Number: 929968-86-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₃N₅O₃S

- Molecular Weight : 343.4 g/mol

- Structure : The compound features a benzodioxole moiety linked to a purine derivative through a sulfur-containing acetamide structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The compound showed a dose-dependent reduction in viability in human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of approximately 15 µM and 12 µM, respectively .

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. In vitro assays indicated that treatment with this compound led to increased levels of cleaved caspases and PARP, indicating apoptosis induction . Additionally, it was found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial activity .

Case Study 1: Cancer Cell Line Testing

In a controlled laboratory setting, this compound was administered to MCF-7 cells over 48 hours. The results showed a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicative of apoptosis .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations that were not cytotoxic to human cells, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Research Findings Summary Table

| Activity | Cell Line/Organism | IC50/MIC | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | Apoptosis via caspase activation |

| Anticancer | A549 | 12 µM | PI3K/Akt pathway inhibition |

| Antimicrobial | E. coli | 64 µg/mL | Inhibition of bacterial growth |

| Antimicrobial | S. aureus | 32 µg/mL | Disruption of bacterial metabolism |

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide exhibit antiviral properties. For instance, research has shown that modifications in purine derivatives can enhance their efficacy against viral infections by inhibiting specific viral enzymes. The compound's structural characteristics allow it to interact with viral proteins, potentially disrupting their function and leading to reduced viral replication .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies report that purine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, the interaction of this compound with cellular kinases has been linked to the inhibition of tumor growth in vitro and in vivo .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. Its ability to bind to active sites of enzymes involved in metabolic pathways can lead to the development of novel therapeutics for metabolic disorders. For instance, studies have highlighted its potential as a competitive inhibitor of certain ribosyltransferases, which play a crucial role in cellular signaling and metabolism .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

A study conducted on a series of purine derivatives, including this compound, demonstrated significant antiviral activity against influenza viruses. The compound was found to inhibit the viral neuraminidase enzyme with an IC50 value of 45 nM, showcasing its potential as a lead compound for antiviral drug development .

Case Study 2: Anticancer Mechanism

In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis via the mitochondrial pathway. The compound increased the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, leading to enhanced cell death in treated cultures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide and related compounds:

Key Differences in Activity and Mechanism

- Antimicrobial Activity : Compounds like 47 and 48 () exhibit strong gram-positive antibacterial and antifungal activity due to sulfonyl-piperazine groups enhancing membrane penetration . In contrast, the benzodioxole-purine hybrid lacks direct evidence of antimicrobial action, though its purine moiety may interfere with bacterial nucleotide synthesis.

- Solubility: The dibenzoazepinone derivative (9) shows high water solubility (50 mg/mL) due to its polar amide and ketone groups , whereas the benzodioxole-purine compound likely has lower solubility due to its lipophilic benzodioxole and purine groups.

- Target Specificity : Chalcone derivatives (e.g., compound 51 ) target inflammatory pathways via α,β-unsaturated ketone-mediated inhibition of COX-2 , while the benzodioxole-purine compound’s mechanism remains speculative but may involve purinergic receptors or kinase modulation.

Pharmacological Advantages and Limitations

- Piperazine-Sulfonyl Derivatives (e.g., 47–50): Advantages: Proven broad-spectrum antimicrobial activity. Limitations: Potential toxicity due to sulfonyl groups .

- Chalcones :

- Advantages: Versatile anti-inflammatory and anti-cancer activity.

- Limitations: Instability in physiological conditions (α,β-unsaturated ketone prone to degradation) .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide?

Methodological Answer:

The synthesis of this hybrid compound involves coupling the benzodioxole and purine moieties via a sulfanylacetamide linker. Key steps include:

- Acetylation/Thioacetylation : Use acetic anhydride or thioacetic acid to introduce the acetamide/sulfanyl group, as demonstrated in analogous acetamide syntheses (e.g., refluxing with acetic anhydride for acetylation ).

- Nucleophilic Substitution : React the benzodioxol-5-ylmethylamine intermediate with 6-mercaptopurine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Basic: How can researchers confirm the molecular structure of this compound post-synthesis?

Methodological Answer:

Structural validation requires a multi-technique approach:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of key groups:

- Mass Spectrometry (HRMS) : Verify the exact mass (e.g., 480.1366 g/mol for related acetamides) to confirm molecular formula .

- X-ray Crystallography : Resolve crystal structures to determine bond lengths and torsional angles, critical for validating stereochemistry .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for purine-thiol coupling .

- Catalysis : Use Pd catalysts for Suzuki-Miyaura coupling if introducing aryl groups, as seen in analogous purine derivatives .

- Temperature Control : Refluxing at 80–100°C for acetylation steps minimizes side reactions .

- In Situ Monitoring : TLC or HPLC tracking of intermediates reduces over-reaction/byproduct formation .

Advanced: How should researchers resolve discrepancies in spectroscopic or crystallographic data?

Methodological Answer:

Discrepancies often arise from conformational flexibility or impurities. Mitigation steps:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) for tautomeric or protonation states .

- Crystallographic Refinement : Adjust H-atom positions using riding models and validate thermal parameters (e.g., Uiso values) to account for dynamic disorder .

- Repurification : Re-crystallize the compound in alternative solvents (e.g., dichloromethane/hexane) to isolate pure polymorphs .

Advanced: What computational methods predict the compound’s physicochemical properties or bioactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, molecular electrostatic potential (MESP), and Fukui indices for reactivity predictions .

- Molecular Docking : Simulate interactions with purine-binding targets (e.g., kinases) using AutoDock Vina and validate with MM-GBSA binding free energies .

- ADMET Prediction : Tools like SwissADME estimate LogP, solubility, and bioavailability from SMILES strings, critical for preclinical profiling .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with modifications to the benzodioxole (e.g., halogenation) or purine (e.g., 8-substitution) moieties .

- Biological Assays : Test inhibitory activity against purine-dependent enzymes (e.g., xanthine oxidase) using spectrophotometric assays .

- Data Analysis : Apply multivariate regression (e.g., CoMFA) to correlate substituent effects (LogP, steric bulk) with bioactivity .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Polymorphism : Slow evaporation from ethanol/water mixtures promotes single-crystal growth, reducing polycrystalline aggregates .

- Solvent Selection : High-polarity solvents (e.g., DMSO) may disrupt hydrogen bonding; low-polarity solvents (toluene) are preferred for packing analysis .

- Crystallographic Software : SHELX or Olex2 refines disordered regions, particularly for flexible sulfanyl or benzodioxole groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.